molecular formula C11H16BrNO2S B7935495 N-(4-Bromo-2-ethylphenyl)propane-2-sulfonamide

N-(4-Bromo-2-ethylphenyl)propane-2-sulfonamide

Cat. No.: B7935495
M. Wt: 306.22 g/mol
InChI Key: PUGNHGUDWLYMSW-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-ethylphenyl)propane-2-sulfonamide is an organosulfur compound that features a sulfonamide functional group attached to a brominated ethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-ethylphenyl)propane-2-sulfonamide typically involves the reaction of 4-bromo-2-ethylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-ethylphenyl)propane-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, leading to the formation of different oxidation states of sulfur.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted sulfonamides.

    Oxidation and Reduction: Products include sulfonic acids or reduced sulfonamides.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

N-(4-Bromo-2-ethylphenyl)propane-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and anti-inflammatory properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-ethylphenyl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide antibiotic used to treat bacterial infections.

    Sulfamethazine: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfonimidates: Compounds with a similar sulfur (VI) center but different structural features.

Uniqueness

N-(4-Bromo-2-ethylphenyl)propane-2-sulfonamide is unique due to its specific brominated ethylphenyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(4-bromo-2-ethylphenyl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-4-9-7-10(12)5-6-11(9)13-16(14,15)8(2)3/h5-8,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGNHGUDWLYMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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